2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide
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Overview
Description
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety, such as this one, have been known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets, leading to their diverse bioactivity . The specific interaction of this compound with its targets would depend on the structural characteristics of both the compound and the target.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These interactions suggest that the compound could affect cell cycle regulation, calcium signaling, and neurotransmission, among other pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the imidazo[1,2-a]pyridine core.
Attachment of the benzamide moiety: The final step involves the formation of an amide bond between the imidazo[1,2-a]pyridine derivative and 2,4-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its interaction with various biological targets and its potential as a therapeutic agent.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzamide derivatives: Compounds with a benzamide moiety but different substituents on the aromatic rings.
Uniqueness
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms and the imidazo[1,2-a]pyridine core make it a versatile compound for various applications in research and industry.
Biological Activity
2,4-Dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and its implications in therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a dichloro benzamide moiety linked to an imidazo[1,2-a]pyridine scaffold. The presence of multiple chlorine atoms and the specific arrangement of the heterocyclic ring contribute to its unique properties.
Synthesis : The synthesis typically involves the reaction of 2-amino-3-(4-chlorophenyl)imidazo[1,2-a]pyridine with appropriate chlorinating agents under controlled conditions. This method allows for the selective introduction of chlorine atoms at designated positions on the benzamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits moderate to high potency against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation by inducing apoptosis in cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.2 | Apoptosis induction via caspase activation |
MCF-7 (Breast Cancer) | 3.8 | Cell cycle arrest at G1 phase |
HeLa (Cervical Cancer) | 4.5 | Inhibition of DNA synthesis |
These results suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 15 | Bactericidal |
Escherichia coli | 20 | Bacteriostatic |
Pseudomonas aeruginosa | 25 | Bacteriostatic |
These findings indicate that the compound could be explored as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may facilitate interaction with biological targets.
- Imidazo[1,2-a]pyridine Core : This heterocyclic structure is known for its ability to interact with various receptors and enzymes, contributing to its anticancer and antimicrobial activities.
- Benzamide Moiety : The benzamide portion may play a crucial role in binding affinity to target proteins involved in cancer proliferation and microbial resistance mechanisms.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that modifications on the imidazo[1,2-a]pyridine ring could enhance anticancer activity by up to 50% compared to unmodified derivatives.
- Another research effort focused on its antibacterial properties showed that derivatives with additional functional groups exhibited improved activity against resistant bacterial strains.
Properties
IUPAC Name |
2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O/c21-13-5-3-12(4-6-13)18-11-24-19-17(2-1-9-26(18)19)25-20(27)15-8-7-14(22)10-16(15)23/h1-11H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYZDSYJQZWGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.